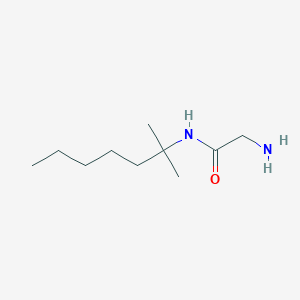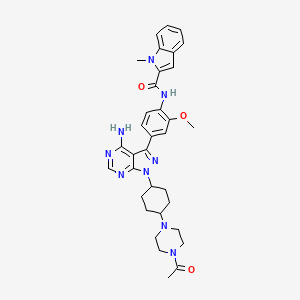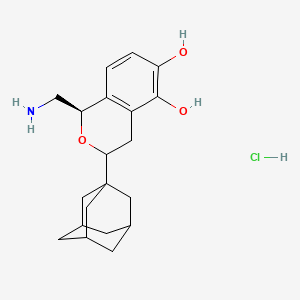
AC260584
描述
AC-260584 是一种化学化合物,以其作为毒蕈碱 M1 受体变构激动剂的作用而闻名。 该化合物因其潜在的治疗应用而引起了神经药理学领域的广泛关注,尤其是在治疗与阿尔茨海默病和精神分裂症等神经系统疾病相关的认知障碍方面 .
准备方法
合成路线和反应条件
AC-260584 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物是在使用重结晶或色谱等技术纯化后获得的 .
工业生产方法
虽然 AC-260584 的具体工业生产方法没有得到广泛的记录,但合成通常遵循标准的有机合成方案。 该工艺涉及使用高纯度试剂和溶剂、受控反应条件以及严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
AC-260584 主要经历与具有相似官能团的有机化合物典型的反应。这些包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤代烷或酰氯等试剂用于取代反应.
主要形成的产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化或羧化衍生物,而取代反应可以引入各种官能团,从而增强化合物的药理特性 .
科学研究应用
AC-260584 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究毒蕈碱受体激动剂的构效关系。
生物学: 用于研究中以了解毒蕈碱受体在细胞信号传导和神经传递中的作用。
医学: 研究其在治疗认知障碍和其他神经系统疾病方面的潜在治疗作用。
作用机制
AC-260584 通过选择性结合毒蕈碱 M1 受体发挥其作用,毒蕈碱 M1 受体是中枢神经系统中的重要受体。结合后,它通过变构机制激活受体,导致下游信号通路(如细胞外信号调节激酶 1 和 2 (ERK1/2) 磷酸化)的激活。 这种激活增强了认知功能和记忆过程,使其成为治疗认知障碍的有希望的候选药物 .
与相似化合物的比较
相似化合物
AC-42: 另一种毒蕈碱 M1 受体激动剂,具有相似的药理特性。
氯氮平: 一种抗精神病药物,也作用于毒蕈碱受体,但具有更广泛的受体谱。
N-去甲基氯氮平: 氯氮平的代谢产物,具有毒蕈碱受体活性
独特性
AC-260584 独特之处在于其对毒蕈碱 M1 受体的选择性高于其他毒蕈碱受体亚型(M2、M3、M4 和 M5)。 这种选择性降低了脱靶效应的可能性,并增强了其在认知增强方面的治疗潜力 .
相似化合物的比较
Similar Compounds
AC-42: Another muscarinic M1 receptor agonist with similar pharmacological properties.
Clozapine: An antipsychotic drug that also acts on muscarinic receptors but has a broader receptor profile.
N-Desmethylclozapine: A metabolite of clozapine with activity on muscarinic receptors
Uniqueness
AC-260584 is unique due to its high selectivity for the muscarinic M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5). This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for cognitive enhancement .
属性
IUPAC Name |
4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAKMLKESHKOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560083-42-3 | |
| Record name | AC-260584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-260584 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)


![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)


![Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1664247.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)




